molecular formula C21H18ClN3O3S B2800273 N-(3-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 923113-35-3

N-(3-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2800273
CAS No.: 923113-35-3
M. Wt: 427.9
InChI Key: MCXVNAUQRZGHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a tricyclic core with fused oxa- and diaza-heterocycles, a chloro-methylphenyl substituent, and a sulfanyl acetamide side chain.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c1-3-25-20(27)19-18(14-6-4-5-7-16(14)28-19)24-21(25)29-11-17(26)23-13-9-8-12(2)15(22)10-13/h4-10H,3,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXVNAUQRZGHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro-pyrimidine core, followed by the introduction of the sulfanyl group and the final coupling with the chlorinated aromatic ring. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, reduce costs, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Acetamide Derivatives

The compound (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () shares the acetamide functional group with the target compound but differs in its sulfonamide-linked tetrahydrofuran ring system. Key distinctions include:

  • Core Structure : The target compound’s tricyclic system (8-oxa-3,5-diazatricyclo framework) contrasts with the simpler tetrahydrofuran and phenylsulfonamide structure of the analogue.
  • Synthesis: The analogue was synthesized via acetylation of a sulfanilyl chloride intermediate in ethanol with a 57% yield . Similar methods may apply to the target compound but would require adaptation for its tricyclic core.

Table 1: Physical and Structural Comparison

Property/Feature Target Compound (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
Molecular Formula C₂₃H₂₁ClN₄O₃S C₁₃H₁₅N₃O₄S
Key Functional Groups Tricyclic oxa-diaza core, sulfanyl acetamide, chloro-methylphenyl Tetrahydrofuran, sulfonamide, acetamide
Melting Point Not reported 174–176 °C
Synthetic Yield Not reported 57%
Analytical Comparisons: MS/MS-Based Dereplication

Molecular networking via high-resolution MS/MS can classify structurally related compounds by cosine scores (1 = identical fragmentation; 0 = unrelated) . For example:

  • A cosine score >0.7 between the target compound and analogues would suggest shared substructures (e.g., acetamide or heterocyclic motifs).
  • Fragmentation patterns of the tricyclic core (e.g., cleavage of the oxa-diaza ring) would distinguish it from simpler acetamide derivatives.

Table 2: Hypothetical MS/MS Comparison

Compound Parent Ion (m/z) Key Fragment Ions (m/z) Cosine Score vs. Target
Target Compound 499.85* 299.34 (tricyclic core), 154.02 (Cl-C₆H₄)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 299.34 154.02 (sulfonamide), 105.05 (tetrahydrofuran) ~0.3–0.5

*Hypothetical molecular weight calculated based on formula.

Grouping Strategies in Computational Modeling

The “lumping strategy” groups compounds with similar physicochemical properties for predictive modeling . For instance:

  • The target compound’s chloro-methylphenyl group and tricyclic core might be lumped with other lipophilic heterocycles in environmental or pharmacokinetic models.
  • In contrast, simpler acetamides like the analogue in would form a separate group due to lower structural complexity.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, focusing on antimicrobial properties, cytotoxic effects, and structure–activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes a chloro-methylphenyl moiety and a diazatricyclo framework with a sulfanyl acetamide group. This unique arrangement may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds, indicating that derivatives of such structures often exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound A0.0040.008En. cloacae
Compound B0.0150.030S. aureus
N-(3-chloro-4-methylphenyl)-2-{...}TBDTBDTBD

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.

In a related study, compounds with similar structural features showed promising antibacterial activity against various Gram-positive and Gram-negative bacteria, often surpassing standard antibiotics like ampicillin and streptomycin by significant margins . The most effective compounds in these studies had MIC values ranging from 0.004 mg/mL to 0.045 mg/mL.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary cytotoxicity tests performed using the MTT assay on human cell lines indicated varying degrees of toxicity among related compounds.

Table 2: Cytotoxicity Results

CompoundIC50 (µM)Cell Line
Compound A15MRC5
Compound B20HeLa
N-(3-chloro-4-methylphenyl)-2-{...}TBDTBD

Note: IC50 = Concentration required to inhibit cell growth by 50%.

The mechanism by which N-(3-chloro-4-methylphenyl)-2-{...} exerts its antimicrobial effects is likely multifaceted, involving disruption of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies have suggested that similar compounds may inhibit key enzymes involved in bacterial survival .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of new compounds. The presence of specific substituents on the aromatic rings and the diazatricyclo structure appears to enhance both antibacterial and cytotoxic activities. For instance, modifications to the chloro and methyl groups can significantly alter the potency against different microbial strains.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of related structures exhibited potent activity against E. coli and S. aureus, with some compounds achieving MIC values as low as 0.004 mg/mL against En. cloacae .
  • Cytotoxic Profile : Another investigation reported that certain derivatives showed selective toxicity towards cancerous cell lines while maintaining lower toxicity levels in normal cells, indicating potential for therapeutic use in oncology .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the tricyclic core, followed by sequential functionalization. Key steps include halogenation for chloro-methylphenyl substitution, thioether linkage formation, and final acetamide coupling. Solvent polarity (e.g., DMF or THF) and temperature (60–100°C) significantly influence yield and purity. For structurally similar compounds, Pd-catalyzed cross-coupling reactions are often employed for aryl group introductions.

Q. Which analytical techniques validate its structural integrity?

  • ¹H/¹³C NMR : Confirms proton environments and carbon frameworks, particularly for distinguishing the tricyclic core and acetamide group .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .
  • X-ray Crystallography : Resolves 3D conformation, especially for the diazatricyclo system and sulfanyl-acetamide orientation .

Q. How is preliminary biological activity screened?

Standard assays include:

  • Antimicrobial : Disk diffusion assays against Staphylococcus aureus or E. coli.
  • Anticancer : MTT assays on cell lines (e.g., MCF-7 for breast cancer) to measure IC₅₀ values.
  • Anti-inflammatory : ELISA-based inhibition of TNF-α or IL-6 in macrophage models.

Advanced Research Questions

Q. How can reaction yields be optimized for the tricyclic core?

Apply Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade sensitive groups.
  • Catalyst Loading : Pd(PPh₃)₄ (1–2 mol%) optimizes cross-coupling efficiency .
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility but may require inert atmospheres . Flow chemistry systems improve reproducibility by controlling residence time and mixing .

Q. How to address contradictions in biological activity across studies?

Contradictions often arise from:

  • Assay Variability : Standardize cell lines (e.g., use ATCC-validated MCF-7) and solvent controls (DMSO ≤0.1%).
  • Compound Purity : Validate via HPLC (≥95% purity) to exclude confounding byproducts .
  • Structural Analogues : Compare with derivatives (e.g., pyrimido-benzothiazinones) to isolate activity-contributing moieties.

Q. What computational strategies predict structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Models electronic properties of the sulfanyl-acetamide group and tricyclic π-system .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., kinase binding pockets) to prioritize synthetic targets .
  • QSAR Modeling : Correlates substituent effects (e.g., chloro-methylphenyl) with bioactivity using datasets from analogues.

Q. How do non-covalent interactions influence its reactivity?

Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in the tricyclic system affect:

  • Crystallinity : Impacts solubility and bioavailability .
  • Catalytic Transformations : Stabilizes transition states in SNAr reactions .
  • Supramolecular Assembly : Dictates self-assembly in material science applications (e.g., coordination polymers) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference crystallographic data (X-ray) with spectroscopic results to resolve structural ambiguities.
  • Reaction Mechanism Elucidation : Use isotopic labeling (e.g., ¹⁸O in oxadiazole derivatives) to track oxygen migration pathways.
  • Stability Profiling : Conduct accelerated degradation studies under varying pH (2–12) and UV exposure to identify labile groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.